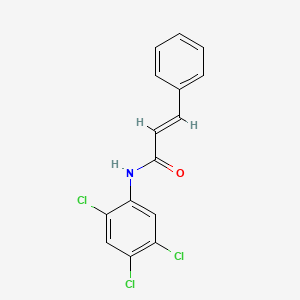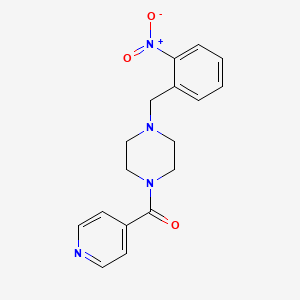
N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea is a chemical compound belonging to the class of ureas. Ureas are organic compounds that play a significant role in various chemical reactions and have diverse applications in the synthesis of pharmaceuticals, polymers, and agricultural chemicals.
Synthesis Analysis
- The synthesis of urea derivatives, including N-cyclohexyl-N'-ureas, typically involves reactions of isocyanates with amines. For instance, Bender and Widenhoefer (2006) demonstrated the synthesis of N-alkenyl ureas through the intramolecular hydroamination catalyzed by a gold(I) N-heterocyclic carbene complex (Bender & Widenhoefer, 2006).
- Another approach to synthesizing ureas includes the reaction of carbonyl compounds with isocyanides and amines, as demonstrated by Sañudo et al. (2006) (Sañudo et al., 2006).
Molecular Structure Analysis
- The molecular structure of urea derivatives is characterized by the presence of the urea group (-NH-CO-NH-). The specific arrangement of atoms and the overall geometry can be elucidated using techniques like X-ray diffraction and DFT calculations, as shown in studies like Deng et al. (2022) (Deng et al., 2022).
Chemical Reactions and Properties
- Ureas can undergo various chemical reactions, including dehydration, isomerization, and rearrangement. For example, Aresta et al. (2010) described the reactivity of a N,N'-dicyclohexylurea complex with NbCl5, leading to the formation of carbodiimides and isocyanates (Aresta et al., 2010).
Physical Properties Analysis
- The physical properties of urea derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. These properties are often studied using spectroscopic methods and crystallography.
Chemical Properties Analysis
- The chemical properties of ureas, including their reactivity, stability, and interactions with other molecules, are central to their application in various fields. Studies often focus on understanding these properties through experimental and computational methods.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Room Temperature Hydroamination of N-Alkenyl Ureas : N-alkenyl ureas, such as N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea, can undergo hydroamination at or near room temperature when treated with catalytic mixtures. A study demonstrated that treating N-4-pentenyl or N-5-hexenyl urea with a gold(I) N,N-diaryl imidazol-2-ylidine complex and AgOTf leads to the formation of corresponding nitrogen heterocycles in excellent yield. This process highlights the potential of these ureas in synthesizing nitrogen-containing heterocycles efficiently (Bender & Widenhoefer, 2006).
Biological Activity
Cytokinin-like Activity and Adventitious Rooting Enhancement : Urea derivatives, including N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea, have been investigated for their biological activities, particularly in plant morphogenesis. Some urea derivatives exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. Studies have identified new urea cytokinins and other derivatives that specifically enhance adventitious root formation, showcasing the utility of these compounds in agricultural and botanical research (Ricci & Bertoletti, 2009).
Corrosion Inhibition
Performance in Mild Steel Corrosion Inhibition : Research has explored the use of urea derivatives as corrosion inhibitors for metals. 1,3,5-triazinyl urea derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. The protective layer formed by these compounds on the metal surface indicates their potential application in industrial processes to prevent corrosion (Mistry et al., 2011).
Material Science
Small Molecule Thickeners for Organic and sc-CO2/Organic Solutions : A study focused on the development of cyclic amide and urea materials, including N-cyclohexyl-N'-(2,2,5-trimethyl-4-hexen-1-yl)urea, as thickeners for organic solvents and dense CO2 mixtures. These compounds enhance the viscosity of solutions, which is crucial for various industrial and chemical processes (Doherty et al., 2016).
Chemical Structure and Reactivity Studies
Reactivity and Structural Analysis : Studies have also focused on the structural analysis and reactivity of urea derivatives. For example, the synthesis and characterization of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine have provided insights into the cyclization tendencies and preferred conformational structures of these compounds, contributing to the understanding of their chemical behavior (Gube et al., 2012).
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2,2,5-trimethylhex-4-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(2)10-11-16(3,4)12-17-15(19)18-14-8-6-5-7-9-14/h10,14H,5-9,11-12H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDAKQHTXRWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)CNC(=O)NC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,2,5-trimethylhex-4-enyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)
![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)